![molecular formula C16H13BrN2O4 B2973660 5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide CAS No. 2034235-53-3](/img/structure/B2973660.png)
5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide, also known as BRD-9424, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Target of Action
Similar compounds have been known to target mitogen-activated protein kinase 10 .
Mode of Action
More research is needed to elucidate the precise interactions and changes caused by this compound .
Biochemical Pathways
Similar compounds have been known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide is its specificity for CK2, which reduces the risk of off-target effects. Additionally, 5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide has been found to have good pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of 5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide is its relatively low potency compared to other CK2 inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide. One area of interest is the development of more potent analogs of 5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide. Additionally, further studies are needed to determine the optimal dosing and administration of 5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide for therapeutic use. Finally, research is needed to explore the potential of 5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide in combination with other cancer therapies.
Synthesemethoden
5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide is synthesized using a multi-step process that involves the reaction of furan-2-carbaldehyde and furan-3-carbaldehyde with 2-(bromomethyl)-2-methylpropane-1,3-diol and nicotinamide. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c17-13-6-11(7-18-8-13)15(20)19-10-16(21,12-3-5-22-9-12)14-2-1-4-23-14/h1-9,21H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRWRTUPBZPOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.